molecular formula C21H16N4O3S B2507997 N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide CAS No. 923201-61-0

N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B2507997
CAS No.: 923201-61-0
M. Wt: 404.44
InChI Key: IPIHDKKROUSKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H16N4O3S and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Gong Ping (2007) discusses the synthetic process of related compounds, emphasizing the practicality of the process due to mild conditions and good yield, which could be relevant for the synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide (Gong Ping, 2007).
  • A study by Zhong Bo-hua (2012) presents an economical and environmentally friendly synthetic method for a related compound, highlighting the importance of efficient synthesis in the development of such chemicals (Zhong Bo-hua, 2012).

Anticancer Activity

  • Research by B. Ravinaik et al. (2021) on similar benzamide compounds demonstrated moderate to excellent anticancer activity, indicating potential anticancer applications for this compound (B. Ravinaik et al., 2021).
  • The study by Masao Yoshida et al. (2005) synthesized a biologically stable derivative of a similar compound, exhibiting significant inhibitory effects on tumor growth, suggesting similar possibilities for the subject compound (Masao Yoshida et al., 2005).

Antimicrobial and Antifungal Activity

  • G. K. Patel and H. S. Patel (2015) synthesized heterocyclic compounds related to the subject compound, which showed promising antibacterial and antifungal activities (G. K. Patel & H. S. Patel, 2015).

Fluorescence Properties

  • The research by Gomathi Vellaiswamy and S. Ramaswamy (2017) on Co(II) complexes of similar compounds showed significant fluorescence properties, indicating potential applications in fluorescence-based research or diagnostics (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Structure-Function Relationship

  • A. Hemphill et al. (2007) investigated the structure-function relationship of thiazolides, closely related to the subject compound, suggesting the importance of chemical structure in determining its biological activity (A. Hemphill et al., 2007).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been known to exhibit antibacterial activity .

Mode of Action

It is suggested that similar compounds may have a distinctive mode of action when used in conjunction with other agents, such as cell-penetrating peptides . This suggests that the compound may interact with its targets in a unique way, leading to changes that contribute to its overall effect.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which could influence its absorption and distribution in the body.

Result of Action

Similar compounds have been shown to exhibit potent antibacterial activity against both gram-negative and gram-positive bacteria . This suggests that the compound may have a significant impact on bacterial cells, potentially leading to their death.

Safety and Hazards

While specific safety and hazard information for “N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide” is not available, similar compounds have been evaluated for anti-inflammatory activity and were considered safe .

Future Directions

Future research could focus on the design and synthesis of novel derivatives of “N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide” for potential applications in treating bacterial infectious diseases . Further molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-14-3-2-4-18-19(14)23-21(29-18)24(13-15-9-11-22-12-10-15)20(26)16-5-7-17(8-6-16)25(27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIHDKKROUSKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.